molecular formula C11H13BrO2 B12919331 3-{(1R)-1-[(2-Bromoprop-2-en-1-yl)oxy]but-3-en-1-yl}furan CAS No. 916593-46-9

3-{(1R)-1-[(2-Bromoprop-2-en-1-yl)oxy]but-3-en-1-yl}furan

Cat. No.: B12919331
CAS No.: 916593-46-9
M. Wt: 257.12 g/mol
InChI Key: DMHAWKLUGQAEKY-LLVKDONJSA-N
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Description

®-3-(1-((2-Bromoallyl)oxy)but-3-en-1-yl)furan is an organic compound that features a furan ring substituted with a butenyl group and a bromoallyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(1-((2-Bromoallyl)oxy)but-3-en-1-yl)furan typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.

    Introduction of the Butenyl Group: The butenyl group can be introduced via a Heck reaction, where a palladium catalyst is used to couple a halogenated furan with a butenyl halide.

    Addition of the Bromoallyl Ether Moiety: The bromoallyl ether moiety can be added through a nucleophilic substitution reaction, where the hydroxyl group of the butenyl-furan intermediate reacts with 2-bromoallyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of ®-3-(1-((2-Bromoallyl)oxy)but-3-en-1-yl)furan would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Heck reaction and nucleophilic substitution steps, as well as the development of efficient purification methods such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones or other oxygenated derivatives.

    Reduction: The double bonds in the butenyl and bromoallyl groups can be reduced to form saturated derivatives.

    Substitution: The bromine atom in the bromoallyl group can be substituted with various nucleophiles to form a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Saturated butenyl and bromoallyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: ®-3-(1-((2-Bromoallyl)oxy)but-3-en-1-yl)furan can be used as a building block in the synthesis of more complex organic molecules.

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly those involving palladium or other transition metals.

Biology

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific biological pathways.

    Biological Probes: The compound can be used as a probe to study various biological processes, particularly those involving oxidative stress or enzyme activity.

Medicine

    Therapeutic Agents: The compound’s potential as a drug candidate makes it of interest for the development of new therapeutic agents.

    Diagnostic Tools: The compound can be used in the development of diagnostic tools, particularly those involving imaging or detection of specific biomolecules.

Industry

    Material Science: The compound can be used in the development of new materials, particularly those with unique electronic or optical properties.

    Agriculture: The compound can be used in the development of new agrochemicals, particularly those with herbicidal or pesticidal activity.

Mechanism of Action

The mechanism by which ®-3-(1-((2-Bromoallyl)oxy)but-3-en-1-yl)furan exerts its effects is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to interact with these targets in a specific manner, leading to various biological effects. For example, the furan ring may interact with enzyme active sites, while the bromoallyl group may form covalent bonds with nucleophilic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(1-((2-Chloroallyl)oxy)but-3-en-1-yl)furan: Similar structure but with a chlorine atom instead of a bromine atom.

    ®-3-(1-((2-Iodoallyl)oxy)but-3-en-1-yl)furan: Similar structure but with an iodine atom instead of a bromine atom.

    ®-3-(1-((2-Fluoroallyl)oxy)but-3-en-1-yl)furan: Similar structure but with a fluorine atom instead of a bromine atom.

Uniqueness

The presence of the bromoallyl group in ®-3-(1-((2-Bromoallyl)oxy)but-3-en-1-yl)furan makes it unique compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and reactivity can lead to different chemical and biological properties, making this compound particularly interesting for further study.

Properties

CAS No.

916593-46-9

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

3-[(1R)-1-(2-bromoprop-2-enoxy)but-3-enyl]furan

InChI

InChI=1S/C11H13BrO2/c1-3-4-11(14-7-9(2)12)10-5-6-13-8-10/h3,5-6,8,11H,1-2,4,7H2/t11-/m1/s1

InChI Key

DMHAWKLUGQAEKY-LLVKDONJSA-N

Isomeric SMILES

C=CC[C@H](C1=COC=C1)OCC(=C)Br

Canonical SMILES

C=CCC(C1=COC=C1)OCC(=C)Br

Origin of Product

United States

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